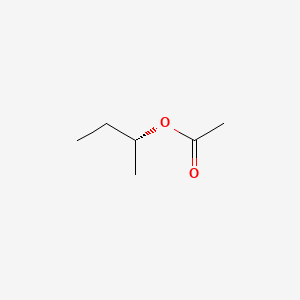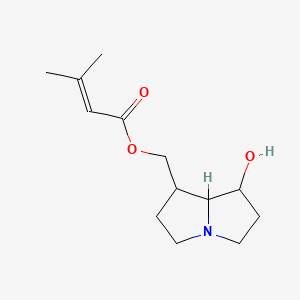
Thioxanthene-9-propylamine, N-propyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioxanthene-9-propylamine, N-propyl-, hydrochloride is a chemical compound that belongs to the thioxanthene class. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thioxanthene core with propylamine and N-propyl groups, and it is typically available in its hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-propylamine, N-propyl-, hydrochloride involves several steps. One common method includes the reaction of thioxanthene with propylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Thioxanthene-9-propylamine, N-propyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Thioxanthene-9-propylamine, N-propyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Thioxanthene-9-propylamine, N-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with dopaminergic or serotonergic receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.
類似化合物との比較
Thioxanthene-9-propylamine, N-propyl-, hydrochloride can be compared with other similar compounds, such as:
Thiothixene: An antipsychotic agent with similar structural features but different pharmacological properties.
Thioxanthone: A compound used as a photocatalyst in organic reactions, with distinct photophysical properties.
特性
CAS番号 |
94915-42-1 |
|---|---|
分子式 |
C19H24ClNS |
分子量 |
333.9 g/mol |
IUPAC名 |
N-propyl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-2-13-20-14-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,15,20H,2,7,10,13-14H2,1H3;1H |
InChIキー |
OZVQGJNKYLSHDU-UHFFFAOYSA-N |
正規SMILES |
CCCNCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


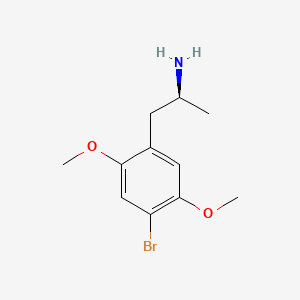
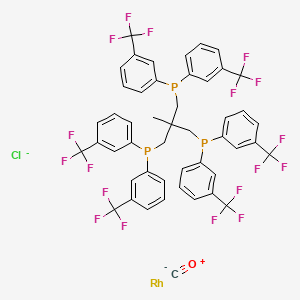

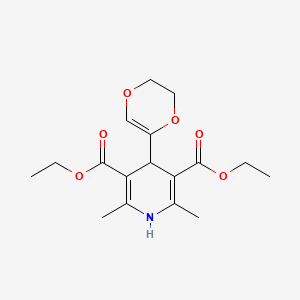
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
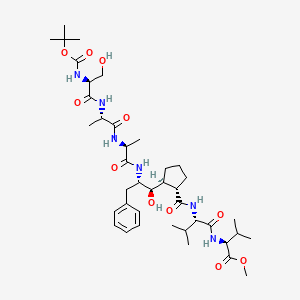
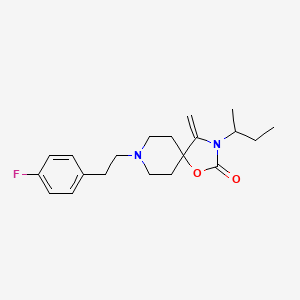
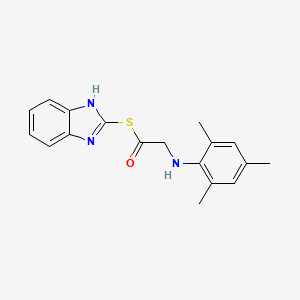
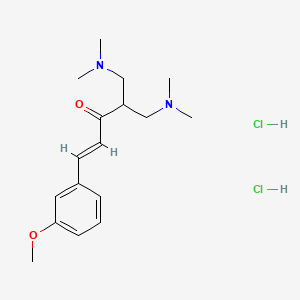
![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
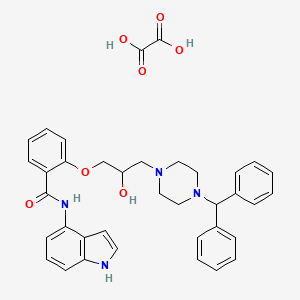
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
